Cas no 22276-16-0 (3,4-dichloro-N'-hydroxybenzene-1-carboximidamide)

3,4-Dichloro-N'-hydroxybenzene-1-carboximidamide is a specialized organic compound featuring a dichlorinated benzene ring coupled with a hydroxy-substituted carboximidamide functional group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic chemistry, particularly in the preparation of heterocyclic compounds and agrochemicals. The presence of both chloro and hydroxyimino groups enhances its utility in nucleophilic substitution and condensation reactions. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is particularly noted for its role in developing biologically active molecules, offering precise control over molecular design in pharmaceutical and agricultural chemical synthesis.
3,4-dichloro-N'-hydroxybenzene-1-carboximidamide structure
22276-16-0 structure
Product Name:3,4-dichloro-N'-hydroxybenzene-1-carboximidamide
CAS No:22276-16-0
MF:C7H6Cl2N2O
MW:205.04133939743
CID:1407395
PubChem ID:11264185
Update Time:2025-08-02

3,4-dichloro-N'-hydroxybenzene-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • Benzenecarboximidamide, 3,4-dichloro-N-hydroxy-
    • 3,4-dichloro-N'-hydroxybenzenecarboximidamide
    • 3,4-dichloro-N'-hydroxybenzene-1-carboximidamide
    • IJWZEFKKFRYHKP-UHFFFAOYSA-N
    • (Z)-3,4-dichloro-N'-hydroxybenzimidamide
    • DTXSID00855259
    • 3,4-dichlorobenzamide oxime
    • 3,4-Dichloro-N-hydroxybenzenecarboximidamide
    • DB-211913
    • 22276-16-0
    • 3,4-DICHLORO-N'-HYDROXYBENZIMIDAMIDE
    • SCHEMBL4947176
    • Inchi: 1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
    • InChI Key: IJWZEFKKFRYHKP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(C(=NO)N)=C1)Cl

Computed Properties

  • Exact Mass: 203.98588
  • Monoisotopic Mass: 203.9857182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.1
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • PSA: 56.11

3,4-dichloro-N'-hydroxybenzene-1-carboximidamide Pricemore >>

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Additional information on 3,4-dichloro-N'-hydroxybenzene-1-carboximidamide

Latest Research Advances on 3,4-dichloro-N'-hydroxybenzene-1-carboximidamide (CAS: 22276-16-0) in Chemical Biology and Pharmaceutical Applications

3,4-dichloro-N'-hydroxybenzene-1-carboximidamide (CAS: 22276-16-0) is a bioactive small molecule that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of hydroxamic acid derivatives, which are known for their diverse biological activities, including enzyme inhibition and metal chelation. Recent studies have explored its role as a promising scaffold for drug development, particularly in the context of antimicrobial and anticancer agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular mechanisms underlying the antibacterial activity of 3,4-dichloro-N'-hydroxybenzene-1-carboximidamide. The researchers demonstrated that this compound exhibits potent inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. Structural-activity relationship (SAR) analysis revealed that the dichloro substitution pattern and the hydroxamic acid moiety are critical for its antibacterial efficacy, likely through interference with bacterial metalloenzyme function.

In the field of oncology, recent preclinical studies have highlighted the potential of 3,4-dichloro-N'-hydroxybenzene-1-carboximidamide as a histone deacetylase (HDAC) inhibitor. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that this compound shows selective inhibition of HDAC6 isoform at nanomolar concentrations (IC50 = 37 nM), with promising antiproliferative effects against multiple cancer cell lines. The study employed molecular docking simulations to elucidate the binding interactions between the compound and the HDAC6 active site, providing valuable insights for further structure optimization.

Pharmacokinetic studies of 3,4-dichloro-N'-hydroxybenzene-1-carboximidamide have also advanced significantly. A recent investigation published in European Journal of Pharmaceutical Sciences (2024) characterized its metabolic stability and plasma protein binding properties. The compound demonstrated moderate metabolic stability in human liver microsomes (t1/2 = 45 minutes) and approximately 85% plasma protein binding, suggesting potential for oral bioavailability with appropriate formulation strategies. These findings support further development of this compound as a lead candidate for various therapeutic applications.

From a synthetic chemistry perspective, novel routes for the preparation of 3,4-dichloro-N'-hydroxybenzene-1-carboximidamide have been developed to improve yield and purity. A 2023 patent application (WO202318765A1) describes an optimized three-step synthesis starting from 3,4-dichlorobenzonitrile, achieving an overall yield of 68% with >99% purity. This improved synthetic protocol addresses previous challenges in large-scale production and could facilitate broader investigation of this compound's biological properties.

Looking forward, current research directions for 3,4-dichloro-N'-hydroxybenzene-1-carboximidamide include exploration of its potential in combination therapies, particularly with existing antibiotics or anticancer agents. Preliminary data suggest synergistic effects when combined with β-lactam antibiotics against resistant bacterial strains, as well as enhanced efficacy in cancer models when used with standard chemotherapeutic drugs. These findings, along with ongoing structure-activity optimization efforts, position this compound as a versatile scaffold for future drug discovery programs in multiple therapeutic areas.

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